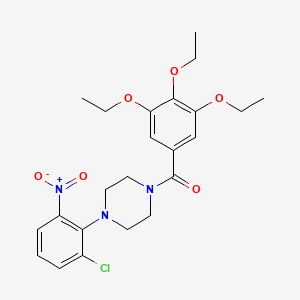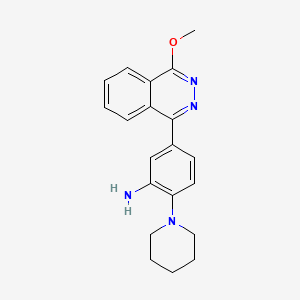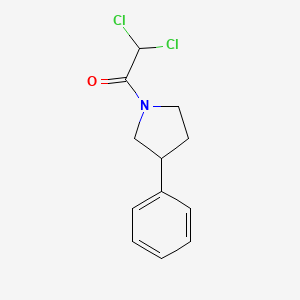
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine
描述
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, also known as TCB-2, is a research chemical that belongs to the class of phenethylamines. It was first synthesized in the 1990s by Thomas McLean and his team at Purdue University. TCB-2 is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the brain and other organs. TCB-2 has been used in scientific research to investigate the role of the 5-HT2A receptor in neuropsychiatric disorders, such as schizophrenia, depression, and anxiety.
作用机制
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that belongs to the serotonin receptor family. Upon binding of this compound to the 5-HT2A receptor, a conformational change occurs that activates the receptor and triggers downstream signaling pathways, such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways can lead to various cellular responses, such as calcium mobilization, gene expression, and cytoskeletal rearrangement.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in different cell types and tissues. For example, this compound can increase intracellular calcium levels and activate protein kinase C (PKC) in neurons and astrocytes. This compound can also induce the expression of immediate-early genes, such as c-fos and egr-1, in the prefrontal cortex and other brain regions. In addition, this compound can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, in various brain regions.
实验室实验的优点和局限性
One advantage of using 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine in scientific research is its high selectivity for the 5-HT2A receptor, which allows for specific activation or inhibition of this receptor without affecting other serotonin receptors or non-serotonin receptors. Another advantage is the availability of this compound from commercial sources, which allows for easy access and reproducibility of experimental results. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the validity and reliability of experimental data. Therefore, careful dose-response and safety studies should be conducted before using this compound in research.
未来方向
There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its related compounds. One direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs, in order to identify more potent and selective agonists or antagonists for the 5-HT2A receptor. Another direction is to explore the therapeutic potential of this compound and its analogs in neuropsychiatric disorders, such as schizophrenia and depression, where the 5-HT2A receptor has been implicated in the pathophysiology and treatment. A third direction is to study the interaction of this compound and its related compounds with other neurotransmitter systems, such as the dopamine and glutamate systems, which may provide new insights into the complex mechanisms of brain function and dysfunction.
科学研究应用
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been used in various scientific studies to investigate the function and regulation of the 5-HT2A receptor in the brain and other tissues. For example, this compound has been used to study the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and gene expression in vitro and in vivo. This compound has also been used to investigate the role of the 5-HT2A receptor in mediating the effects of hallucinogens, such as LSD and psilocybin, on perception, cognition, and emotion.
属性
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6/c1-4-31-19-14-16(15-20(32-5-2)22(19)33-6-3)23(28)26-12-10-25(11-13-26)21-17(24)8-7-9-18(21)27(29)30/h7-9,14-15H,4-6,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPLATNTIYMVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)
![4-benzyl-1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4110780.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)

